molecular formula C8H8Br2 B1279792 1-Bromo-4-(bromomethyl)-2-methylbenzene CAS No. 27561-51-9

1-Bromo-4-(bromomethyl)-2-methylbenzene

Cat. No. B1279792
CAS RN: 27561-51-9
M. Wt: 263.96 g/mol
InChI Key: CWOKZNRRLJXSAA-UHFFFAOYSA-N
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Patent
US08093402B2

Procedure details

(4-Bromo-3-methylphenyl)methanol (14.4 g, 71.6 mmol) is dissolved in anhydrous CH2Cl2 (150 mL) and CBr4 (26.1 g, 79.0 mmol) is added. The reaction mixture is cooled to 0° C. and PPh3 (20.7 g, 79.0 mmol) is added in small portions. The reaction mixture is stirred 2 h and the triphenylphosphine oxide that forms is filtered off and the solvent removed in vacuo. The resulting semi solid is filtered on a silica gel pad and rinsed with hexane/EtOAc (9:1) to provide the expected product 1-Bromo-4-(bromomethyl)-2-methylbenzene as a clear oil contaminated with bromoform which is used directly in the next step. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 4.39-4.44 (m, 3H) 7.07 (dd, J=8.20, 2.34 Hz, 1H) 7.26 (t, J=1.17 Hz, 1H) 7.49 (d, J=8.20 Hz, 1H)
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
26.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[CH:4][C:3]=1[CH3:10].C(Br)(Br)(Br)[Br:12].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:12])=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)CO)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
26.1 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Three
Name
Quantity
20.7 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the triphenylphosphine oxide that forms is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting semi solid is filtered on a silica gel pad
WASH
Type
WASH
Details
rinsed with hexane/EtOAc (9:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)CBr)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.